molecular formula C9H6BrF3O2 B14768523 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone

1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone

Katalognummer: B14768523
Molekulargewicht: 283.04 g/mol
InChI-Schlüssel: RDWJBZIWTVYUMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C9H6BrF3O2

Molekulargewicht

283.04 g/mol

IUPAC-Name

1-(6-bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6BrF3O2/c1-15-5-3-2-4(10)6(7(5)11)8(14)9(12)13/h2-3,9H,1H3

InChI-Schlüssel

RDWJBZIWTVYUMA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.